molecular formula C14H13I B086110 1-(4-Iodophenyl)-2-phenylethane CAS No. 14310-25-9

1-(4-Iodophenyl)-2-phenylethane

Cat. No. B086110
CAS RN: 14310-25-9
M. Wt: 308.16 g/mol
InChI Key: CTNREHGTRZZBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-2-phenylethane, also known as 4-iodo-phenyl-phenylethane or 4-IPE, is a chemical compound that belongs to the family of phenylethanes. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has attracted the attention of researchers due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane is based on its ability to bind selectively to DAT in the brain. The binding of 4-IPE to DAT blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-Iodophenyl)-2-phenylethane are primarily related to its interaction with DAT in the brain. The binding of 4-IPE to DAT leads to an increase in extracellular dopamine levels, which can affect various neurotransmitter systems such as glutamate, GABA, and acetylcholine. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.

Advantages And Limitations For Lab Experiments

The use of 1-(4-Iodophenyl)-2-phenylethane as a radioligand for imaging studies of DAT has several advantages. Firstly, it allows for the non-invasive imaging of DAT in vivo, which is important for understanding the pathophysiology of various neuropsychiatric disorders. Secondly, it has high selectivity and affinity for DAT, which allows for accurate measurement of DAT density and function. However, there are also some limitations to the use of 4-IPE, such as its short half-life, which requires the use of high specific activity radioligands, and its potential for non-specific binding to other proteins in the brain.

Future Directions

There are several future directions for research on 1-(4-Iodophenyl)-2-phenylethane. Firstly, there is a need for the development of new radioligands with improved properties such as longer half-life and higher specificity for DAT. Secondly, there is a need for further investigation of the role of DAT in various neuropsychiatric disorders such as addiction, depression, and schizophrenia. Thirdly, there is a need for the development of new therapeutic agents that target DAT, which could have potential applications in the treatment of these disorders. Finally, there is a need for further investigation of the biochemical and physiological effects of 4-IPE on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(4-Iodophenyl)-2-phenylethane can be achieved through several methods. One of the most common methods involves the reaction between 4-iodoacetophenone and benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. Another method involves the reaction between 4-iodoacetophenone and benzene in the presence of a strong base such as sodium hydride.

Scientific Research Applications

1-(4-Iodophenyl)-2-phenylethane has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, which is involved in various neurological processes such as reward, motivation, and movement control. The use of 4-IPE as a radioligand has allowed researchers to study the distribution and function of DAT in vivo, which has important implications for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, addiction, and depression.

properties

CAS RN

14310-25-9

Product Name

1-(4-Iodophenyl)-2-phenylethane

Molecular Formula

C14H13I

Molecular Weight

308.16 g/mol

IUPAC Name

1-iodo-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

CTNREHGTRZZBQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)I

Other CAS RN

14310-25-9

synonyms

4-Iodo-1-(2-phenylethyl)benzene

Origin of Product

United States

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